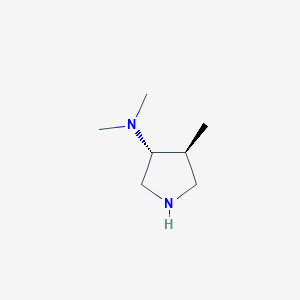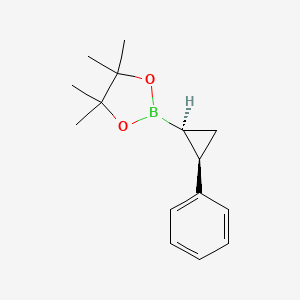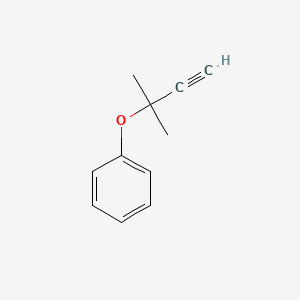![molecular formula C14H21NO2 B12991080 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine](/img/structure/B12991080.png)
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine is a complex organic compound that features a benzo[b][1,4]dioxepin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with suitable alkylating agents. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include purification steps such as recrystallization and chromatography to achieve high purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogenated derivatives, bases such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)boronic acid
- 2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Uniqueness
2-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-methylbutan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-10(2)12(9-15)11-4-5-13-14(8-11)17-7-3-6-16-13/h4-5,8,10,12H,3,6-7,9,15H2,1-2H3 |
InChI Key |
DPCWOERXYIEZJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN)C1=CC2=C(C=C1)OCCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


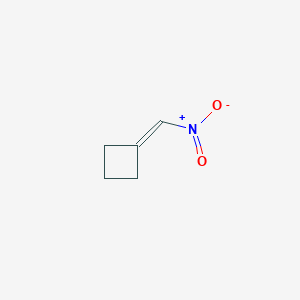
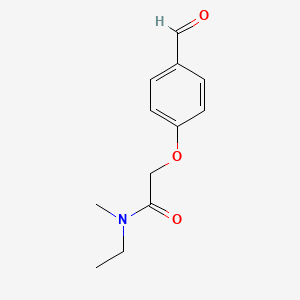

![tert-Butyl octahydro-[1,4]oxazino[2,3-d]azepine-7(2H)-carboxylate](/img/structure/B12991020.png)

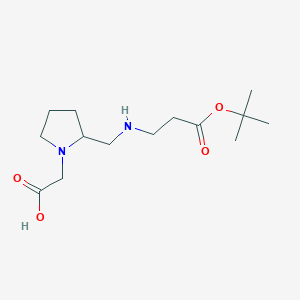
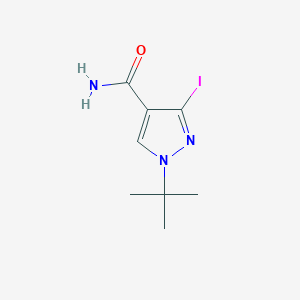
![2-Methylimidazo[1,2-a]pyrazin-3-amine hydrochloride](/img/structure/B12991041.png)
